molecular formula C14H28N2O2 B8481504 (E)-1-tert-Butyl-2-[1-(tert-butylperoxy)cyclohexyl]diazene CAS No. 62204-53-9

(E)-1-tert-Butyl-2-[1-(tert-butylperoxy)cyclohexyl]diazene

Cat. No. B8481504
Key on ui cas rn: 62204-53-9
M. Wt: 256.38 g/mol
InChI Key: RVFMQFZDMZDHPU-UHFFFAOYSA-N
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Patent
US04075199

Procedure details

To a solution of 42 grams (0.64 moles) of 85% potassium hydroxide in 100 ml. of water, cooled to 15° C in a 2 liter jacketed reactor was added 81 grams (0.81 moles) of 90% t-butylhydroperoxide slowly and with rapid stirring. The temperature was held at 20°-25° C by the rate of addition and by circulating 15° C water through the reactor jacket. After the addition was complete, the reaction was stirred for 30 minutes at 20° C and then 118 grams (0.58 moles) of 1-t-butylazo-1-chlorocyclohexane was added dropwise over a 30 minute period holding the temperature at 20°-22° C. After the addition was complete the reaction was stirred for 15 minutes at 20° C. It was then cooled to 0°-5° C and stirred for 90 minutes. A 0.2 mole (16 grams) portion of 50% NaOH was then added and the reaction stirred for 15 minutes. Ice water was then added until the potassium chloride dissolved. The mixture was extracted with 200ml. of pentane, the pentane extract washed with ice cold water saturated NaHCO3 solution, dried over anhydrous sodium sulfate, filtered and the pentane evaporated under reduced pressure at 10° C to leave 130 grams (88% yield) of crude 1-t-butylazo-1-(t-butylperoxy)-cyclohexane. The product was stored in a dry ice chest.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
1-t-butylazo-1-chlorocyclohexane
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([O:7][OH:8])([CH3:6])([CH3:5])[CH3:4].[C:9]([N:13]=[N:14][C:15]1(Cl)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH3:12])([CH3:11])[CH3:10].[OH-].[Na+].[Cl-].[K+]>O>[C:9]([N:13]=[N:14][C:15]1([O:8][O:7][C:3]([CH3:6])([CH3:5])[CH3:4])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([CH3:12])([CH3:10])[CH3:11] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
1-t-butylazo-1-chlorocyclohexane
Quantity
118 g
Type
reactant
Smiles
C(C)(C)(C)N=NC1(CCCCC1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was held at 20°-25° C by the rate of addition
CUSTOM
Type
CUSTOM
Details
by circulating 15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
at 20°-22° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes at 20° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0°-5° C
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
the reaction stirred for 15 minutes
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 200ml
EXTRACTION
Type
EXTRACTION
Details
of pentane, the pentane extract
WASH
Type
WASH
Details
washed with ice cold water saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the pentane evaporated under reduced pressure at 10° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)N=NC1(CCCCC1)OOC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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